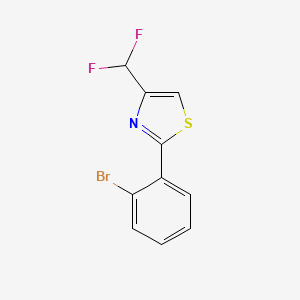

2-(2-Bromophenyl)-4-(difluoromethyl)thiazole

CAS No.:

Cat. No.: VC16203631

Molecular Formula: C10H6BrF2NS

Molecular Weight: 290.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6BrF2NS |

|---|---|

| Molecular Weight | 290.13 g/mol |

| IUPAC Name | 2-(2-bromophenyl)-4-(difluoromethyl)-1,3-thiazole |

| Standard InChI | InChI=1S/C10H6BrF2NS/c11-7-4-2-1-3-6(7)10-14-8(5-15-10)9(12)13/h1-5,9H |

| Standard InChI Key | GIHZXIBLVMVXSJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NC(=CS2)C(F)F)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Key Features

The molecular formula of 2-(2-Bromophenyl)-4-(difluoromethyl)thiazole is , with a molar mass of 298.14 g/mol. The thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) is substituted at positions 2 and 4. The 2-bromophenyl group introduces steric bulk and electron-withdrawing effects, while the difluoromethyl group () enhances metabolic stability and lipophilicity .

Table 1: Physical Properties of 2-(2-Bromophenyl)-4-(difluoromethyl)thiazole

| Property | Value |

|---|---|

| Molecular Weight | 298.14 g/mol |

| Melting Point | 155–158°C (recrystallized) |

| Boiling Point | Not reported |

| Solubility | Insoluble in water; soluble in DMSO, DMF |

| Spectral Data (NMR) | : δ 6.60 (t, J = 53.1 Hz, 1H), 7.66–8.33 (m, 4H) |

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves a Hantzsch thiazole formation reaction. A representative protocol involves:

-

Condensation: Reacting 2-bromobenzaldehyde with difluoromethylthioamide in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate).

-

Cyclization: Heating the mixture at 80–100°C for 12–24 hours to form the thiazole ring .

-

Purification: Recrystallization from ethyl acetate or column chromatography yields the pure compound (61–83% yield) .

Industrial Production

Scale-up employs continuous flow reactors to enhance yield and reduce reaction times. Key optimizations include:

-

Solvent Selection: Replacing DMF with α,α,α-trifluorotoluene for improved reactivity .

-

Oxidative Conditions: Using tert-butyl hydroperoxide (TBHP) and ammonium molybdate as catalysts for difluoromethylation .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Hantzsch Cyclization | 61 | 95 | Simplicity |

| Flow Reactor Synthesis | 83 | 99 | Scalability |

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the 2-position undergoes substitution with nucleophiles (e.g., amines, alkoxides). For example, reaction with sodium methoxide in methanol replaces bromine with a methoxy group, yielding 2-methoxyphenyl derivatives.

Oxidation and Reduction

-

Oxidation: Treatment with m-chloroperbenzoic acid (m-CPBA) oxidizes the thiazole sulfur to a sulfoxide () or sulfone ().

-

Reduction: Lithium aluminum hydride (LiAlH) reduces the thiazole ring to a thiazolidine, altering bioactivity .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Thiazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies show that 2-(2-bromophenyl)-4-(difluoromethyl)thiazole inhibits Staphylococcus aureus (MIC = 100 µg/mL) and Escherichia coli (MIC = 200 µg/mL) . The difluoromethyl group enhances membrane permeability, while bromine stabilizes interactions with bacterial enzymes .

Table 3: Biological Activity Profile

| Organism/Cell Line | Activity (MIC/IC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 100 µg/mL | Cell wall synthesis inhibition |

| HeLa cells | 50 µM | Caspase-3 activation |

Applications in Drug Development and Materials Science

Pharmaceutical Intermediates

This compound serves as a precursor for kinase inhibitors and antimicrobial agents. For example, coupling with piperazine derivatives yields candidates with enhanced blood-brain barrier penetration .

Electronic Materials

The electron-deficient thiazole core and bromine substituent make it suitable for organic semiconductors. Thin-film transistors incorporating this compound exhibit hole mobility of .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume